Inumakilactone A glycoside
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Overview
Description
Inumakilactone A glycoside is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Structural Analysis and Molecular Characterization
Inumakilactone has been subject to structural analysis, contributing to our understanding of its molecular composition. A study by Godfrey & Waters (1975) elucidates the crystal and molecular structure of inumakilactone, highlighting its unique bisnorditerpenoid molecule structure.
Phytochemical Investigation and Hypoglycemic Activity
Research has delved into the isolation of various compounds from plant sources, including monoterpenoid coumarins, and their potential hypoglycemic activities. Deng et al. (2014) conducted a study on Clausena lansium peels, which included the isolation of new monoterpenoid coumarins and their evaluation for hypoglycemic activity in vitro (Deng et al., 2014).
Metabolic Profiling in Plant Defense
Inumakilactone A glycoside may play a role in plant defense mechanisms. Aliferis et al. (2014) presented a metabolic profiling strategy for understanding plant defense against fungal pathogens, which could include compounds like this compound (Aliferis et al., 2014).
Pharmacological Effects and Metabolism
Research also focuses on the pharmacokinetic properties of various glycosides. Wang et al. (2014) developed a method for studying the pharmacokinetic behaviors of different glycosides, which could be relevant for understanding this compound's effects (Wang et al., 2014).
Cytotoxic Activities
Studies have explored the cytotoxic activities of various glycosides, which may offer insights into the potential applications of this compound in cancer treatment. For example, Shi et al. (2014) investigated the cytotoxic effects of cardiac glycosides against human cancer cell lines (Shi et al., 2014).
Properties
CAS No. |
37850-48-9 |
---|---|
Molecular Formula |
C24H30O13 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1S,2R,4S,5R,10S,11S,13R,14R,15R,18R)-14-hydroxy-10,15-dimethyl-5-[(1S)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione |
InChI |
InChI=1S/C24H30O13/c1-6(32-20-12(29)11(28)10(27)7(5-25)33-20)17-24-8(4-9(26)34-17)22(2)15-13(19(24)37-24)36-21(31)23(15,3)16(30)14-18(22)35-14/h4,6-7,10-20,25,27-30H,5H2,1-3H3/t6-,7+,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,22+,23+,24+/m0/s1 |
InChI Key |
QGWDZDZECYBAPW-KPCMHIKZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@]23[C@H](O2)[C@@H]4[C@H]5[C@]([C@H]([C@@H]6[C@H]([C@@]5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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